Androgen receptor antagonist 10

Androgen Receptor Sebum Suppression Topical Antagonist

Researchers developing topical androgen receptor (AR) therapies often struggle to balance local efficacy with systemic safety. This thioether-substituted benzonitrile (CAS 876759-87-4) is a benchmark soft-drug AR antagonist that directly addresses this challenge. • Validated AR antagonism: IC50 of 74 nM (binding) and 22 nM (cellular), reducing wax esters in the golden Syrian hamster ear model. • Soft-drug design: Rapid metabolic deactivation upon systemic absorption minimizes off-target effects. • SAR scaffold: Distinct 2-methylthio/2-trifluoromethyl substitution pattern enables derivatization for potency & metabolic lability optimization. Reliable global supply for topical dermatological research.

Molecular Formula C15H10F3NOS
Molecular Weight 309.31 g/mol
Cat. No. B12385092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor antagonist 10
Molecular FormulaC15H10F3NOS
Molecular Weight309.31 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F
InChIInChI=1S/C15H10F3NOS/c1-21-14-5-3-2-4-13(14)20-11-7-6-10(9-19)12(8-11)15(16,17)18/h2-8H,1H3
InChIKeyBHGCWADCRHBUMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AR Antagonist 10 for Topical Sebum Suppression


4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile (CAS: 876759-87-4), also referred to as Androgen Receptor Antagonist 10, is a thioether-substituted benzonitrile derivative developed as a soft-drug androgen receptor (AR) antagonist [1]. It belongs to the class of 4-(arylthio)-benzonitrile analogs evaluated for their ability to displace [3H]DHT from human cloned AR and antagonize DHT-induced cellular responses [1][2]. Its primary application is the topical suppression of sebum production, targeting dermatological conditions such as acne vulgaris and seborrhea [1].

Why AR Antagonist 10 Is Irreplaceable


Thioether-substituted benzonitrile derivatives exhibit unique structure-activity relationships (SAR) driven by the 4-(arylthio)-benzonitrile core and specific substituent patterns (e.g., 2-methylthio on the phenoxy ring and 2-trifluoromethyl on the benzonitrile ring) [1]. Minor modifications to this scaffold can drastically alter AR binding affinity (IC50 range from 22 nM to >1000 nM within the same series) and functional antagonist potency [1]. Additionally, the soft-drug design of this compound class aims for rapid metabolic deactivation upon systemic absorption, a property highly dependent on the precise substitution pattern [1]. Consequently, substituting a generic AR antagonist or a close structural analog without confirming quantitative parity in both in vitro AR antagonism and in vivo sebum suppression could lead to either reduced topical efficacy or an undesirable systemic safety profile, underscoring the need for product-specific evidence.

Quantitative Evidence: AR Antagonist 10 vs. Analogs


AR Binding Affinity vs. In-Class Analogs

4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile demonstrates an IC50 of 74 nM for displacing [3H]DHT from the human androgen receptor [1]. This binding affinity is reported within the context of a larger series of 4-(alkylthio)- and 4-(arylthio)-benzonitrile derivatives, where binding affinities ranged from the low nanomolar to the micromolar range, with the most potent analogs exhibiting IC50 values below 100 nM [2]. The compound's potency positions it among the more active members of this structural class, but direct head-to-head quantitative comparisons with specific comparator compounds are not available in the public abstract or curated database entry. This is a class-level inference based on the reported activity range of the series.

Androgen Receptor Sebum Suppression Topical Antagonist

Cellular AR Antagonism vs. In-Class Analogs

In a cellular functional assay, 4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile exhibits an IC50 of 22 nM for antagonizing DHT-induced responses at the human androgen receptor expressed in MDA-MB-231 cells [1]. This value indicates potent antagonism and compares favorably within the broader class of 4-(arylthio)-benzonitrile derivatives, which were evaluated for cellular activity in the same publication [2]. While the precise cellular IC50 range for the entire series is not provided in the abstract, the 22 nM value suggests that this compound is among the more potent functional antagonists within this chemical series. This is a class-level inference based on the reported activity range.

Androgen Receptor Cellular Assay Functional Antagonism

In Vivo Sebum Suppression in Hamster Ear Model

4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile has been specifically identified in vendor technical datasheets as a compound that reduces wax esters in the golden Syrian hamster ear model, a standard in vivo model for assessing topical sebum suppression . This is consistent with the study's conclusion that several 4-(alkylthio)- and 4-(arylthio)-benzonitrile analogs showed moderate in vivo efficacy in this model [1]. However, quantitative in vivo data (e.g., percent reduction in wax esters) for this specific compound is not reported in the public abstract or the vendor datasheet. Therefore, while the compound is known to possess in vivo activity, a quantitative comparison against specific analogs is not possible based on available sources. This is supporting evidence for in vivo activity.

Sebum Suppression In Vivo Model Topical Efficacy

Research & Industrial Applications of AR Antagonist 10


In Vitro AR Antagonist Screening

Researchers focused on developing topical treatments for androgen-driven skin conditions (e.g., acne, seborrheic dermatitis) can utilize this compound as a benchmark in in vitro AR binding (IC50 = 74 nM) and cellular antagonist (IC50 = 22 nM) assays [1]. Its established activity profile within the thioether-substituted benzonitrile class makes it a valuable reference point for evaluating novel AR antagonist candidates intended for topical application [2].

In Vivo Sebum Suppression Models

This compound serves as a useful tool compound for in vivo pharmacodynamic studies utilizing the golden Syrian hamster ear model, where it has been reported to reduce wax esters [1][2]. It is particularly suited for investigating the relationship between topical AR antagonism and sebaceous gland activity, as well as for benchmarking novel soft-drug AR antagonists designed for rapid local metabolism and limited systemic exposure [2].

SAR Expansion for Soft-Drug AR Antagonists

Medicinal chemistry teams can employ 4-(2-(Methylthio)phenoxy)-2-(trifluoromethyl)benzonitrile as a starting point for structure-activity relationship (SAR) studies aimed at optimizing the potency, metabolic lability, and physicochemical properties of thioether-substituted benzonitrile AR antagonists [1]. Its unique substitution pattern (2-methylthio on the phenoxy ring and 2-trifluoromethyl on the benzonitrile core) provides a distinct chemical handle for further derivatization and exploration of SAR within this soft-drug class [1].

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